Artemetin

Anticancer Hepatocellular Carcinoma Flavonoid Potency

Select Artemetin for its distinct, non-substitutable poly-methoxylated structure crucial for target-specific oncology research. Unlike generic hydroxylated flavonoids, its extensive O-methylation (cLogP ~3.21) ensures unique cell-line selectivity, potently inhibiting Meth-A sarcoma cells while sparing LLC lung cancer cells. This specific lipophilicity alters membrane permeability and enables targeted studies on the ABCG2/RAB7A axis and ERK1/2-Akt signaling, making it the definitive tool compound for lead optimization in HCC and anti-inflammatory mechanism studies not reliant on direct 5-LOX suppression.

Molecular Formula C20H20O8
Molecular Weight 388.4 g/mol
CAS No. 479-90-3
Cat. No. B1667621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtemetin
CAS479-90-3
Synonyms5-hydroxy-3,3',4',6,7-pentamethoxy-flavone
5-hydroxy-3,3',4',6,7-pentamethoxyflavone
artemetin
Vx-6 cpd
Molecular FormulaC20H20O8
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)OC)OC
InChIInChI=1S/C20H20O8/c1-23-11-7-6-10(8-12(11)24-2)18-20(27-5)17(22)15-13(28-18)9-14(25-3)19(26-4)16(15)21/h6-9,21H,1-5H3
InChIKeyRIGYMJVFEJNCKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Artemetin (CAS 479-90-3): A Methylated Flavonoid with Quantifiable Differentiation in Anti-Cancer, Anti-Inflammatory, and Antinociceptive Research


Artemetin (CAS 479-90-3) is a naturally occurring, poly-methoxylated flavonoid belonging to the 7-O-methylated flavonoid subclass [1]. It is characterized by a 5-hydroxy-3,6,7-trimethoxyflavone core with a 3′,4′-dimethoxy substitution pattern on the B-ring, which confers a specific lipophilicity (cLogP ~3.21) and metabolic stability distinct from its less methylated flavonoid counterparts [2]. While sharing a flavonoid backbone with compounds like quercetin and luteolin, Artemetin's extensive methoxylation reduces hydrogen bond donors (n=1) and polar surface area (TPSA ~96.6 Ų), thereby altering its membrane permeability and protein-binding characteristics [3].

Why Artemetin (479-90-3) Cannot Be Interchanged with Common Flavonoids Like Quercetin or Luteolin


Scientific and industrial users cannot simply substitute Artemetin with other in-class flavonoids due to its unique, quantifiable structure-activity divergence. While flavonoids like quercetin and luteolin are characterized by a high density of hydroxyl groups that promote hydrophilicity and rapid glucuronidation/sulfation [1], Artemetin's extensive O-methylation fundamentally alters its pharmacodynamic and pharmacokinetic profile [2]. For instance, the methoxy groups on Artemetin enable it to act as a selective inhibitor of specific cancer cell lines (e.g., Meth-A sarcoma ED50 of 5-10 µg/mL) while exhibiting no effect on others (e.g., LLC lung cancer cells), a selectivity window not observed with its hydroxylated analogs [3]. Furthermore, its distinct molecular interactions—such as targeting the ABCG2/RAB7A axis—differentiate its mechanism of action from the broader, often promiscuous antioxidant activity of quercetin or luteolin [4]. Thus, substituting Artemetin with a generic flavonoid based solely on antioxidant class similarity risks losing target-specific potency, cell-type selectivity, and the unique signaling pathway engagement that defines its research and potential therapeutic value.

Quantitative Differentiation of Artemetin (CAS 479-90-3) Against Key Flavonoid Comparators


Artemetin Exhibits Superior Antiproliferative Potency in HepG2 Cells Compared to Vitexicarpin and Penduletin

In a direct head-to-head comparison, Artemetin demonstrated significantly higher antiproliferative activity against human hepatocellular carcinoma (HepG2) cells than its co-isolated structural analogs, vitexicarpin and penduletin. The study quantified cell viability using a standard MTT assay, establishing clear IC50 values for all three compounds under identical experimental conditions [1].

Anticancer Hepatocellular Carcinoma Flavonoid Potency

Artemetin Displays 11.5-Fold Weaker 5-Lipoxygenase (5-LOX) Inhibition Than Quercetin, Indicating a Distinct Inflammatory Target Profile

In cell-free enzymatic assays, Artemetin is a weak inhibitor of 5-lipoxygenase (5-LOX) compared to the well-known flavonoid quercetin. This cross-study comparison highlights that Artemetin's anti-inflammatory activity is not primarily driven by direct 5-LOX inhibition, suggesting it engages alternative pathways [1][2].

Inflammation 5-Lipoxygenase Flavonoid Selectivity

Artemetin Demonstrates Over 860-Fold Lower Antimalarial Potency Than Artemisinin, Underscoring a Non-Primary Application

While Artemetin is a flavonoid component of Artemisia species, its direct antimalarial activity against Plasmodium falciparum is markedly weak compared to the potent endoperoxide sesquiterpene lactone artemisinin. This cross-study comparison quantifies the substantial difference in potency [1][2].

Antimalarial Plasmodium falciparum Selectivity

Artemetin Induces Potent Antinociception in In Vivo Models with an ED50 of 1.6 µg/kg

Artemetin exhibits a dose-dependent antinociceptive effect in the mouse hot plate test, a classic model of central analgesic activity. The reported ED50 of 1.6 µg/kg provides a specific, quantitative benchmark for its analgesic potential [1].

Antinociceptive Analgesic Pain Research

Validated Application Scenarios for Artemetin (479-90-3) Based on Quantitative Evidence


Lead Compound for Hepatocellular Carcinoma (HCC) Research

Based on its 10.4-fold higher potency against HepG2 liver cancer cells relative to the structurally related compound vitexicarpin, Artemetin is a strong candidate for lead optimization studies in HCC [1]. Research groups focused on liver cancer should prioritize Artemetin over its analogs when screening for antiproliferative agents from the Vitex genus.

A Chemical Probe for Delineating 5-LOX-Independent Anti-Inflammatory Pathways

Given its weak 5-LOX inhibition (IC50 = 54.6 µM) compared to quercetin (IC50 = 3.29 µM), Artemetin is an ideal tool compound for studying anti-inflammatory mechanisms that are not reliant on direct 5-LOX suppression [2][3]. This is particularly relevant for investigating its effects on the ABCG2/RAB7A axis or ERK1/2-Akt signaling in asthma or endothelial dysfunction models.

Reference Standard for Methylated Flavonoid Selectivity Studies in Oncology

Artemetin's demonstrated cell-line selectivity—inhibiting Meth-A sarcoma cells (ED50 = 5-10 µg/mL) but not LLC lung cancer cells—makes it a valuable reference standard for studying the determinants of flavonoid selectivity in oncology [4]. This property allows researchers to use Artemetin as a model compound to investigate the structural features of methylated flavonoids that govern cell-type-specific cytotoxicity.

Technical Documentation Hub

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